molecular formula C17H15BrN2O3 B12453209 N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide

Cat. No.: B12453209
M. Wt: 375.2 g/mol
InChI Key: QVXBMWPAYUCPFT-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide is a synthetic organic compound characterized by its unique molecular structure. This compound features a benzoxazole ring fused with a brominated hydroxyphenyl group and a butanamide side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.

    Formation of Benzoxazole Ring: The brominated hydroxyphenyl compound is then reacted with o-aminophenol under acidic conditions to form the benzoxazole ring.

    Amidation: The resulting benzoxazole derivative is then subjected to amidation with butanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of de-brominated compounds

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide can be compared with other similar compounds, such as:

    N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide: This compound features additional chloro and methoxy substituents, which may alter its chemical reactivity and biological activity.

    N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-nitrobenzenesulfonamide: This compound contains a nitrobenzenesulfonamide group, which may confer different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide

InChI

InChI=1S/C17H15BrN2O3/c1-2-3-16(22)19-11-5-7-15-13(9-11)20-17(23-15)10-4-6-14(21)12(18)8-10/h4-9,21H,2-3H2,1H3,(H,19,22)

InChI Key

QVXBMWPAYUCPFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

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